3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate
Overview
Description
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O4 and a molecular weight of 242.153. It is a derivative of piperidinedione and is commonly used in organic synthesis as a reagent and intermediate . This compound is known for its stability at room temperature and its solubility in organic solvents such as alcohols and ketones .
Preparation Methods
The synthesis of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate typically involves multiple steps. One common method is the reaction of 3-Amino-2,6-piperidinedione with 2,2,2-Trifluoroacetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate can be compared with other similar compounds such as:
3-Amino-2,6-piperidinedione: Lacks the trifluoroacetate group, which may affect its solubility and reactivity.
2,6-Dioxo-3-piperidinaminium trifluoroacetate: Another derivative with different functional groups, leading to variations in chemical behavior and applications
Biological Activity
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (CAS No. 131052-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 224.15 g/mol
Biological Activity Overview
This compound exhibits various biological activities primarily attributed to its role as an intermediate in the synthesis of pharmacologically active compounds such as thalidomide derivatives. Its biological effects can be categorized into several key areas:
-
Antimicrobial Activity
- The compound has shown promising results against various bacterial strains. In a study examining piperidine derivatives, it was found that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL against Mycobacterium tuberculosis (M. tuberculosis) strains .
Compound MIC (μg/mL) Activity Compound 9 4 Strong against M. tuberculosis Compound 10 0.5 Higher potency against resistant strains Compound 14 0.06 Effective against Gram-positive bacteria -
Cytotoxicity
- Cytotoxicity assays indicated that certain derivatives of the compound exhibited selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, a derivative showed an MIC value significantly lower than the concentration that induced cytotoxic effects in noncancerous cells.
- Immune Modulation
The biological activity of this compound can be explained through several mechanisms:
-
Enzyme Interaction
- The compound acts as a ligand for various enzymes and proteins, potentially altering their activity through coordination bonds and hydrogen bonding interactions. This interaction can lead to either inhibition or activation of enzymatic pathways.
-
Gene Expression Modulation
- It influences gene expression related to oxidative stress responses and metabolic pathways. For example, it has been shown to enhance the expression of genes involved in antioxidant defenses, thereby improving cellular resilience against oxidative damage.
-
Transport and Distribution
- The uptake of the compound into cells is mediated by specific transport mechanisms, which may influence its distribution within cellular compartments and enhance its biological effects.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Properties : A comparative analysis of piperidine derivatives demonstrated that structural modifications significantly affected antimicrobial potency against M. tuberculosis strains. The study noted that replacing certain functional groups could enhance or diminish activity dramatically .
- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives maintained low cytotoxicity levels while exhibiting strong antibacterial properties against resistant bacterial strains.
Properties
IUPAC Name |
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMYDDAHXTLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703398 | |
Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-72-7 | |
Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.